molecular formula C9H10ClNO2S B6165361 1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene CAS No. 19433-02-4

1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene

Cat. No.: B6165361
CAS No.: 19433-02-4
M. Wt: 231.7
InChI Key:
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Preparation Methods

The synthesis of 1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene typically involves organic synthesis reactions. One common method is the reaction between 4-nitroaniline and 3-chloropropylsulfanyl chloride . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways involving sulfanyl and nitro groups.

    Medicine: Research into its potential pharmacological properties is ongoing.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function . These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein function .

Comparison with Similar Compounds

1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene can be compared with similar compounds such as:

    1-[(3-chloropropyl)sulfanyl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group. This compound may have different reactivity and applications.

    1-[(3-chloropropyl)sulfanyl]-4-methylbenzene: Contains a methyl group instead of a nitro group, leading to different chemical properties and uses.

    1-[(3-chloropropyl)sulfanyl]-4-hydroxybenzene:

These comparisons highlight the unique properties of this compound, particularly its combination of functional groups that confer specific reactivity and versatility in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene involves the reaction of 4-nitrobenzene with 3-chloropropanethiol in the presence of a base to form the desired product.", "Starting Materials": [ "4-nitrobenzene", "3-chloropropanethiol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzene in a suitable solvent (e.g. ethanol)", "Step 2: Add 3-chloropropanethiol to the reaction mixture", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Step 4: Heat the reaction mixture under reflux for several hours", "Step 5: Allow the reaction mixture to cool and then filter the precipitated product", "Step 6: Wash the product with a suitable solvent (e.g. diethyl ether) to remove any impurities", "Step 7: Dry the product under vacuum to obtain 1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene" ] }

CAS No.

19433-02-4

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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